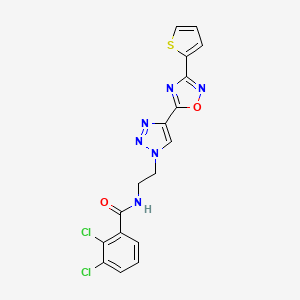

![molecular formula C19H12BrCl2NOS B3011385 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-70-0](/img/structure/B3011385.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

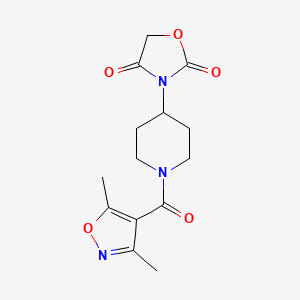

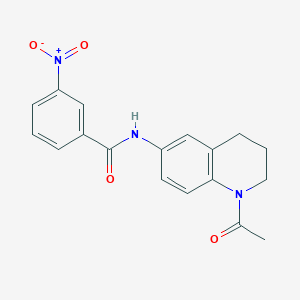

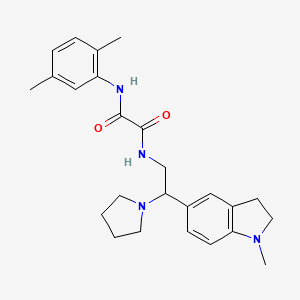

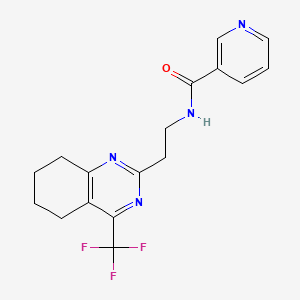

The compound N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential inhibitory effects on human carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied, such as the presence of a bromophenyl group and an amide linkage, which are common features in medicinal chemistry for enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds typically begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, from which a series of derivatives can be synthesized. These derivatives often include a sulfonamide moiety, which is known for its biological activity. The synthesis process involves several steps, including nitration, amidation, and sulfonation, and the final products are characterized using techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . Although the synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is not explicitly described, similar methods could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using spectroscopic techniques and crystallography. For instance, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis. Its crystal structure was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of a strong intramolecular hydrogen bond . These structural features are critical for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically studied in the context of their biological activity. For example, the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoenzymes have been evaluated in vitro. The reactivity is often quantified using inhibition constants (Ki values), which provide insight into the compound's potency and specificity towards different isoenzymes . The chemical reactions involved in the inhibition process are crucial for the design of more effective and selective inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are important for their potential therapeutic use. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The provided papers do not detail the physical and chemical properties of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide, but such analyses are typically conducted using a variety of analytical techniques and are essential for drug development .

Scientific Research Applications

Synthesis and Characterization

N-substituted sulfanilamide derivatives, including compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide, have been synthesized and characterized using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra. These compounds have distinctive molecular conformations and hydrogen bond network properties, which are essential for understanding their chemical behavior and potential applications (Lahtinen et al., 2014).

Antimicrobial and Antifungal Properties

Some derivatives of N-substituted sulfanilamides have been tested for their antimicrobial and antifungal activities against various bacterial and fungal strains. However, it's noted that the introduction of the benzene ring to certain groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Thermal Properties

The thermal properties of these compounds have been evaluated using Thermogravimetric (TG) and Differential Scanning Calorimetric (DSC) methods. These studies provide insights into the stability and thermal degradation of such compounds, which are crucial for potential applications in various fields, including material science (Lahtinen et al., 2014).

Potential in Polymer Synthesis

Compounds like N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide can be utilized in the synthesis of polymers. For instance, the thermal polymerization of similar disulfides results in high molecular weight polymers with high crystallinity and stability, indicating potential use in the development of new polymeric materials (Tsuchida et al., 1993).

Mechanism of Action

properties

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrCl2NOS/c20-13-1-5-17(6-2-13)25-18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOGQBFARMUHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrCl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)